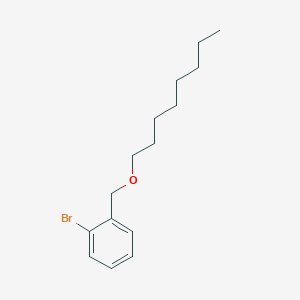

2(Octyloxy)methylbromobenzene

Description

2-(Octyloxy)methylbromobenzene is a brominated aromatic compound featuring an octyloxy methyl substituent at the ortho position of the benzene ring. This structure combines the electron-withdrawing bromine atom with a long-chain alkoxy group, which significantly influences its physicochemical properties. The octyloxy chain enhances solubility in nonpolar solvents, making the compound useful in polymer synthesis and organic electronics, while the bromine atom provides reactivity for further functionalization, such as cross-coupling reactions .

Properties

Molecular Formula |

C15H23BrO |

|---|---|

Molecular Weight |

299.25 g/mol |

IUPAC Name |

1-bromo-2-(octoxymethyl)benzene |

InChI |

InChI=1S/C15H23BrO/c1-2-3-4-5-6-9-12-17-13-14-10-7-8-11-15(14)16/h7-8,10-11H,2-6,9,12-13H2,1H3 |

InChI Key |

KSTRDHGYCCKKRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCC1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(Octyloxy)methylbromobenzene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the specific reactants would be 2-bromobenzyl alcohol and octyl bromide, with a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the alcohol.

Industrial Production Methods

Industrial production of ethers, including this compound, often involves the use of sulfuric acid-catalyzed reactions of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . The Williamson ether synthesis remains the most widely used method for industrial production due to its versatility and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(Octyloxy)methylbromobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted by other nucleophiles.

Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl ether.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as sodium azide (NaN_3) or potassium cyanide (KCN) under mild conditions.

Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH_4) are commonly employed.

Major Products

Substitution: Products include azido or cyano derivatives of the original ether.

Oxidation: Products include aldehydes or ketones.

Reduction: Products include the corresponding benzyl ether without the bromine atom.

Scientific Research Applications

Organic Synthesis

2(Octyloxy)methylbromobenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of pharmaceutical compounds and agrochemicals.

Biological Studies

Research has indicated that this compound exhibits potential biological activities:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which can affect neurotransmission pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess activity against certain pathogens, including Leishmania and Plasmodium species.

| Study | Biological Activity | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | Antileishmanial | Inhibition of promastigote growth | |

| Study 2 | Antimalarial | Reduced parasitemia in Plasmodium berghei models | |

| Study 3 | Enzyme Interaction | Inhibition of acetylcholinesterase activity |

Materials Science

The compound is explored for its applications in materials science, particularly in the development of organic electronic materials. Its unique structure allows for:

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it is used in the fabrication of OLEDs.

- Polymer Development : It acts as a building block for synthesizing polymers with specific properties.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of biofilm formation in Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research focused on the enzyme inhibitory effects of this compound demonstrated that it could effectively inhibit acetylcholinesterase, leading to increased levels of acetylcholine. This interaction suggests potential therapeutic applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of 2(Octyloxy)methylbromobenzene involves its interaction with molecular targets through its ether and bromobenzyl groups. The ether linkage can participate in hydrogen bonding and other interactions, while the bromobenzyl group can undergo substitution reactions, making it a versatile compound for various applications .

Comparison with Similar Compounds

Table 1: Comparative Properties of Bromobenzene Derivatives

Table 2: Substituent Effects on Bioactivity

Research Findings

- Solubility and Polymer Compatibility : Octyloxy chains in OPCBMMB improve blending with P3HT, achieving higher photoconductivity (10⁻⁴ S/cm under illumination) compared to analogs with shorter alkoxy groups .

- Synthetic Utility : Helicene synthesis using octyloxy-functionalized benzaldehyde (yield: 60%) highlights the role of octyloxy groups in stabilizing intermediates during photocyclization .

- Biological Relevance : Octyloxy-substituted coumarins exhibit IC₅₀ values as low as 5.4 μM in breast cancer cells, underscoring the substituent’s role in bioactivity .

Q & A

Basic: What synthetic routes are available for 2-(Octyloxy)methylbromobenzene, and how is purity validated?

Answer:

The compound is typically synthesized via multi-step reactions involving alkylation and halogenation. For example, Wittig reactions with 2-(octyloxy)-4-((trimethylsilyl)ethynyl)benzaldehyde can yield intermediates, followed by bromination . Purity validation employs:

- Elemental analysis (e.g., %C, %H, %N matching theoretical values within ±0.3% error) .

- IR spectroscopy : Key peaks include 763 cm⁻¹ (poly methylene -CH₂- stretch in octyloxy chains) and 514 cm⁻¹ (C-Br stretching) .

- Chromatography : HPLC or GC-MS to detect residual solvents/byproducts .

Advanced: How do octyloxy chains influence mesomorphic behavior in liquid crystalline materials?

Answer:

The octyloxy chain enhances liquid crystalline phase stability by:

- Flexibility : Polymethylene (-CH₂-)n groups (IR peak at 763 cm⁻¹) enable conformational adaptability during phase transitions .

- Packing density : Longer alkyl chains reduce intermolecular repulsion in smectic phases, as observed in chalconyl ester derivatives .

- Thermotropic properties : Differential scanning calorimetry (DSC) shows lower melting points compared to shorter-chain analogs due to reduced crystallinity .

Basic: Which spectroscopic methods are critical for structural characterization?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., 1743 cm⁻¹ for ester carbonyl in related derivatives) .

- NMR : ¹H NMR reveals substituent positions (e.g., aromatic protons near bromine at δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H⁺] at m/z 247.09 for C₉H₁₁BrO₃ derivatives) .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

- Iterative process : Replicate conditions (e.g., solvent, catalyst) from conflicting studies while monitoring intermediates via TLC .

- Cross-validation : Compare elemental analysis and spectroscopic data with literature (e.g., IR peak consistency for -C-O- at 1110 cm⁻¹) .

- Statistical design : Use response surface methodology (RSM) to optimize reaction parameters like temperature and stoichiometry .

Advanced: What role does this compound play in chiral dopant design?

Answer:

In liquid crystals, 2-(Octyloxy)methylbromobenzene derivatives act as chiral inducers by:

- Helical twisting power (HTP) : Octyloxy chains enhance HTP values (e.g., Ru(III) complexes in MBBA show HTP >50 µm⁻¹) .

- Steric effects : Lateral octyloxy groups prevent aggregation, maintaining dopant solubility in host matrices .

- X-ray crystallography : Confirms dihedral angles (e.g., 54.4° in helicenes) critical for chirality transfer .

Basic: What strategies improve solubility in polymer matrices?

Answer:

- Chain functionalization : Adding octyloxy groups via Wittig reactions reduces π-π stacking (e.g., 60% yield in helicene-polymer hybrids) .

- Co-solvents : Use tetrahydrofuran (THF) or chloroform to disperse aggregates during polymerization .

Advanced: How does bromo substitution affect electronic properties in chalconyl esters?

Answer:

- Redox activity : Bromine increases electron-withdrawing effects, shifting UV-Vis absorption maxima (e.g., λmax at 285 nm vs. 270 nm for chloro analogs) .

- Polarizability : Enhanced dipole-dipole interactions stabilize nematic phases, as shown in DSC thermograms .

Basic: What impurities are common in synthesis, and how are they identified?

Answer:

- Unreacted intermediates : Detect via GC-MS (e.g., residual 4-methoxyphenol in triazine derivatives) .

- Halogenated byproducts : Use elemental analysis (Br% deviation >0.5% indicates contamination) .

Advanced: How is computational modeling used to optimize synthetic routes?

Answer:

- Database mining : REAXYS and BKMS_METABOLIC predict feasible pathways (e.g., ranking precursors by plausibility scores >0.01) .

- DFT calculations : Simulate reaction energetics (e.g., activation barriers for bromination steps) .

Advanced: How does the compound enhance UV stabilization in materials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.